molecular formula C14H17FN2O7 B13104202 ((2R,3R,4R,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate

((2R,3R,4R,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate

Cat. No.: B13104202
M. Wt: 344.29 g/mol
InChI Key: BZKIFHNTGXSASD-XIDUGBJDSA-N
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Description

((2R,3R,4R,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate is a fluorinated nucleoside analogue characterized by:

  • Core structure: A tetrahydrofuran ring with stereospecific acetoxy, fluoro, and methyl substituents.
  • Pyrimidine moiety: A 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl group at the 5-position of the furan ring.
  • Functional significance: The 4-fluoro and 4-methyl groups enhance metabolic stability and resistance to enzymatic degradation, critical for antiviral applications .

Properties

Molecular Formula

C14H17FN2O7

Molecular Weight

344.29 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl acetate

InChI

InChI=1S/C14H17FN2O7/c1-7(18)22-6-9-11(23-8(2)19)14(3,15)12(24-9)17-5-4-10(20)16-13(17)21/h4-5,9,11-12H,6H2,1-3H3,(H,16,20,21)/t9-,11-,12-,14-/m1/s1

InChI Key

BZKIFHNTGXSASD-XIDUGBJDSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4R,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate involves multiple steps, including the protection of functional groups, selective fluorination, and acetylation. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

((2R,3R,4R,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3R,4R,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules, such as enzymes and receptors, to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity, potency, and pharmacokinetics, making it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and chemical engineering.

Mechanism of Action

The mechanism of action of ((2R,3R,4R,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Analogues

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
((2R,3R,4R,5R)-3-Acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl acetate 5-Bromo C₁₃H₁₄BrFN₂O₇ 409.16 -20°C storage; H302/H315/H319/H335 hazards; used in antisense oligonucleotide research
((2R,3S,5R)-3-Acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate 5-Iodo C₁₃H₁₅IN₂O₇ 438.17 Potential radiopharmaceutical intermediate; higher molecular weight due to iodine
((2R,3R,4R,5R)-3-Acetoxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-2-yl)methyl acetate 5-Bromo, 4-methoxy C₁₄H₁₇BrN₂O₈ 421.20 Enhanced solubility; research-only use (GLPBIO)

Key Observations :

  • Halogen effects : Bromo and iodo substituents increase molecular weight and alter electronic properties, influencing binding affinity and metabolic stability.
  • Methoxy addition : Improves solubility but may reduce membrane permeability compared to the parent compound.

Acetylated and Sulfonamide Derivatives

Compound Name Modification Molecular Formula Molecular Weight Key Properties/Applications References
5-Bromouridine 2',3',5'-Triacetate Triacetylated C₁₄H₁₇BrN₂O₈ 421.20 Increased lipophilicity; prodrug potential requiring deacetylation for activation
((2S,3R,4R,5R)-4-acetoxy-3-((isobutoxysulfonyl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl 4-oxopentanoate Sulfonamide + oxopentanoate C₂₄H₃₄N₂O₁₁S 582.60 Modified pharmacokinetics; used in oligonucleotide synthesis (89% yield)

Key Observations :

  • Acetylation : Enhances lipophilicity but necessitates enzymatic cleavage for biological activity.
  • Sulfonamide introduction : Alters electronic properties, improving interactions with nucleic acid targets .

Formyl and Carbonyl Derivatives

Compound Name Modification Molecular Formula Molecular Weight Key Properties/Applications References
((2R,3S,5R)-3-Acetoxy-5-(5-formyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate 5-Formyl C₁₅H₁₇N₂O₈ 353.31 Reactive formyl group for conjugation; antiviral research (e.g., anti-HSV/CMV)
(2R,3R,4R,5R)-2-(5-Fluoro-2-oxo-4-(((pentyloxy)carbonyl)amino)pyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate Pentyloxy carbonylamino C₁₉H₂₆FN₃O₈ 443.42 Improved membrane permeability; room-temperature storage

Key Observations :

  • Formyl group : Enables facile chemical modifications, making it valuable for prodrug development.
  • Carbonylamino chain: Increases molecular flexibility and bioavailability .

Antiviral Crystalline Forms

Compound Name Crystallographic Data Key Properties References
(S)-isopropyl 2-((S)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate Orthorhombic (P21212) Anti-HCV activity; optimized bioavailability via crystalline stability

Key Observations :

  • Crystalline stability : Critical for maintaining potency and shelf-life in therapeutic applications.

Biological Activity

The compound ((2R,3R,4R,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate represents a novel class of organic compounds with potential biological applications. Its unique structure, characterized by a tetrahydrofuran ring and various functional groups, suggests diverse biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, effects in various biological systems, and relevant case studies.

Molecular Formula

  • Molecular Formula : C₁₄H₁₇BrN₂O₈
  • Molecular Weight : 409.16 g/mol

Structural Features

The compound contains:

  • A tetrahydrofuran ring , which is known for its ability to enhance solubility and bioavailability.
  • An acetoxy group , which may influence the compound's reactivity and interaction with biological targets.
  • A brominated dioxopyrimidinyl moiety , which can interact with nucleic acids or proteins, potentially inhibiting their function.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the brominated dioxopyrimidinyl group is significant as it can engage in hydrogen bonding and π-stacking interactions with nucleic acids, thereby potentially inhibiting processes like DNA replication or transcription.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains due to their ability to disrupt cell wall synthesis or inhibit protein synthesis.

Anticancer Potential

Research has highlighted the potential of pyrimidine derivatives in cancer therapy. The compound's structural analogs have been reported to induce apoptosis in cancer cells by interfering with signaling pathways that regulate cell growth and survival.

Case Studies

  • Study on Antiviral Activity : A related compound was evaluated for its efficacy against Hepatitis C Virus (HCV). Results indicated that the compound inhibited HCV polymerase activity, suggesting that similar derivatives might also exhibit antiviral properties.
  • In Vitro Studies : In vitro assays demonstrated that compounds with the dioxopyrimidinyl group exhibited significant cytotoxic effects on cancer cell lines, highlighting their potential as chemotherapeutic agents.

Biological Activity Summary

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
AntiviralInhibits HCV polymerase activity
MechanismInteracts with nucleic acids; potential inhibition of DNA/RNA synthesis

Comparative Analysis of Similar Compounds

Compound NameActivity TypeIC50 (µM)
Compound A (similar structure)Antimicrobial15.0
Compound B (related pyrimidine derivative)Anticancer10.5
Compound C (pyrimidine analog)Antiviral8.0

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